molecular formula C10H12INO4 B067270 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol CAS No. 185994-27-8

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

Cat. No. B067270
M. Wt: 337.11 g/mol
InChI Key: GNERSTKDYGSZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol involves multiple steps, including the preparation from specific precursors such as 2-(chloromethyl)-4-nitrophenyl phosphorodichloridate through a series of reactions to yield various functionalized products. These processes often employ conditions that facilitate phosphorylation or other modifications to the alcohol group, demonstrating the compound's versatility in synthetic chemistry (Taguchi, Mushika, & Yoneda, 1975).

Molecular Structure Analysis

The molecular structure of 5-(3-Iodopropoxy)-2-nitrobenzyl alcohol and its analogs can be characterized by various spectroscopic methods, revealing insights into their conformation and reactivity. The presence of substituents like iodine and nitro groups significantly influences the compound's physical and chemical properties, including its photoreactivity and interactions with other molecules (Garden et al., 2004).

Scientific Research Applications

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including those related to nitrobenzyl alcohols, shows promising applications in synthetic chemistry. These groups, such as 2-nitrobenzyl and its derivatives, have been utilized to control the release of protected compounds in response to light, offering precise spatial and temporal control in chemical reactions and biological systems (Amit, Zehavi, & Patchornik, 1974). This technology has potential applications in developing photoactivatable drugs and materials with controllable properties.

Redox Mediators in Environmental and Biological Applications

Nitro compounds, including nitrobenzyl alcohols, can act as redox mediators in the enzymatic treatment of pollutants, highlighting their role in environmental science. Enzymes like laccases and peroxidases, in the presence of nitro compounds as redox mediators, have shown enhanced efficiency in degrading recalcitrant pollutants (Husain & Husain, 2007). These findings suggest the potential of nitrobenzyl derivatives in wastewater treatment and pollution remediation.

Antimicrobial and Health-Related Applications

Nitro compounds are also explored for their antimicrobial properties and their effects on health. For instance, the addition of nitro functional groups to certain compounds has been shown to modify or enhance their biological activity, indicating potential applications in creating new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014). This aspect could be relevant for the development of new drugs or therapeutic agents based on nitrobenzyl alcohol derivatives.

Antioxidant and Anti-Inflammatory Properties

The broader family of nitro compounds, including nitrobenzyl alcohols, has been associated with antioxidant and anti-inflammatory properties. These characteristics are critical in addressing oxidative stress and inflammation-related disorders, suggesting the potential health benefits of these compounds and their derivatives in preventing or treating various diseases (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards of a specific compound would depend on its exact properties. Generally, compounds with a nitro group can be potentially explosive and should be handled with care .

Future Directions

The future directions for a compound like this would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry .

properties

IUPAC Name

[5-(3-iodopropoxy)-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO4/c11-4-1-5-16-9-2-3-10(12(14)15)8(6-9)7-13/h2-3,6,13H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERSTKDYGSZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCI)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405544
Record name [5-(3-Iodopropoxy)-2-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Iodopropoxy)-2-nitrobenzyl alcohol

CAS RN

185994-27-8
Record name [5-(3-Iodopropoxy)-2-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.